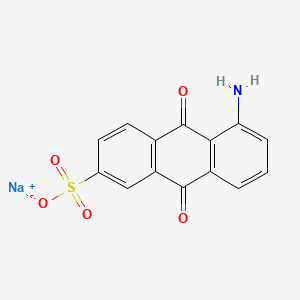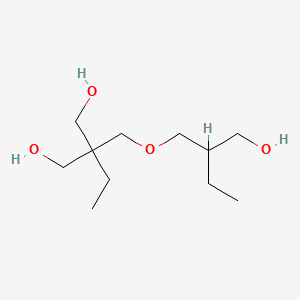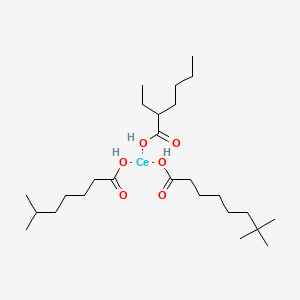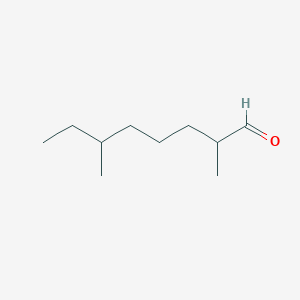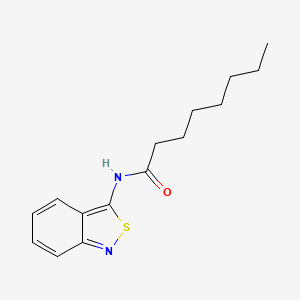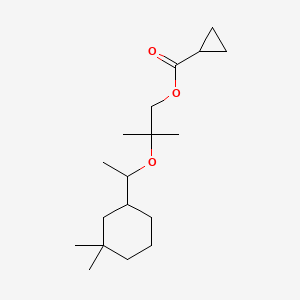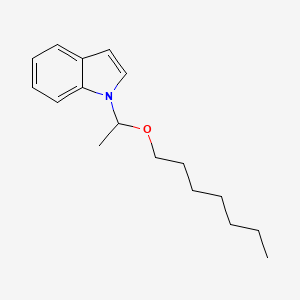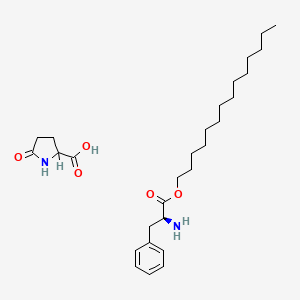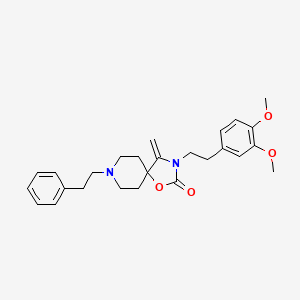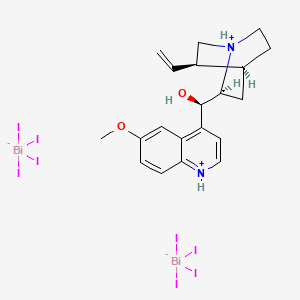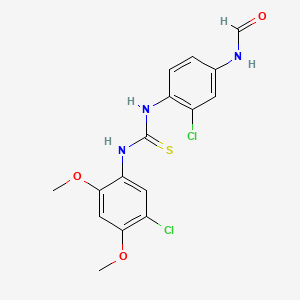
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-chloro-4-(formylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of chloro, dimethoxy, and formylamino functional groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- typically involves the reaction of appropriate substituted anilines with thiourea under controlled conditions. The reaction may proceed through the formation of intermediate isothiocyanates, which then react with the second aniline derivative to form the final product. Common reagents used in the synthesis include chloroform, dimethylformamide (DMF), and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity or biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antiviral, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and formylamino groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-: Another thiourea derivative with similar structural features.
Thiourea, N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)-: Differing in the position of chloro and methoxy groups.
Uniqueness
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is unique due to the specific arrangement of its functional groups, which may impart distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
307556-44-1 |
|---|---|
Molekularformel |
C16H15Cl2N3O3S |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]formamide |
InChI |
InChI=1S/C16H15Cl2N3O3S/c1-23-14-7-15(24-2)13(6-11(14)18)21-16(25)20-12-4-3-9(19-8-22)5-10(12)17/h3-8H,1-2H3,(H,19,22)(H2,20,21,25) |
InChI-Schlüssel |
VFHRETBWOOACPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)NC=O)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


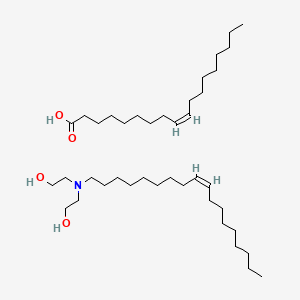
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
